An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-5-iodophenol
An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-5-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
3-Chloro-5-iodophenol (CAS No. 861347-86-6) is a halogenated aromatic compound with significant potential as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring both a chlorine and an iodine atom meta to a hydroxyl group, allows for selective functionalization through various cross-coupling reactions. The disparate reactivity of the C-I and C-Cl bonds enables sequential modifications, making it a versatile synthon for creating diverse molecular architectures.
This guide will detail a robust synthetic route starting from a commercially available precursor, 3-chlorophenol. Furthermore, it will provide a thorough analysis of the characterization techniques required to confirm the identity and purity of the final product.
Strategic Approach to Synthesis
The synthesis of 3-Chloro-5-iodophenol is most effectively achieved through the electrophilic iodination of 3-chlorophenol. The hydroxyl group of the phenol is a strongly activating, ortho-, para-director.[3] However, since both meta positions relative to the hydroxyl group are sterically unhindered and electronically activated by the hydroxyl group, direct halogenation can still proceed at these positions, albeit typically requiring specific conditions. In the case of 3-chlorophenol, the directing effects of the hydroxyl and chloro substituents must be considered. The hydroxyl group directs ortho- and para-, while the chloro group is a deactivating meta-director. This combination of directing effects favors substitution at the positions ortho and para to the hydroxyl group. However, to achieve the desired meta-substitution pattern, a carefully controlled iodination reaction is necessary.
A common and effective method for the iodination of activated aromatic rings is the use of molecular iodine in the presence of an oxidizing agent.[4] This in-situ generation of a more potent electrophilic iodine species allows for the reaction to proceed under milder conditions and can influence the regioselectivity.
Proposed Synthetic Pathway
The chosen synthetic route involves the direct iodination of 3-chlorophenol using molecular iodine and an oxidizing agent in a suitable solvent. This one-step process is efficient and avoids the need for complex protecting group strategies.
Caption: Synthetic workflow for 3-Chloro-5-iodophenol.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis and purification of 3-Chloro-5-iodophenol.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Notes |
| 3-Chlorophenol | 108-43-0 | C6H5ClO | Starting material.[5] |
| Iodine (I2) | 7553-56-2 | I2 | Iodinating agent. |
| Iodic Acid (HIO3) | 7782-68-5 | HIO3 | Oxidizing agent.[6] |
| Sodium Sulfite | 7757-83-7 | Na2SO3 | Quenching agent. |
| Diethyl Ether | 60-29-7 | (C2H5)2O | Extraction solvent. |
| Saturated Sodium Bicarbonate Solution | N/A | NaHCO3(aq) | Aqueous wash. |
| Brine | N/A | NaCl(aq) | Aqueous wash. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO4 | Drying agent. |
| Hexane | 110-54-3 | C6H14 | Recrystallization solvent. |
| Ethyl Acetate | 141-78-6 | C4H8O2 | Recrystallization solvent. |
Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorophenol (1.0 eq) in a suitable aqueous solvent.
-
Addition of Reagents: To the stirred solution, add solid molecular iodine (I2, 1.1 to 1.3 eq) followed by iodic acid (HIO3, 0.4 to 0.8 eq).[6]
-
Reaction: Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the excess iodine by the dropwise addition of a saturated aqueous solution of sodium sulfite until the characteristic brown color of iodine disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous phase).
-
Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude 3-Chloro-5-iodophenol can be purified by recrystallization from a mixture of hexane and ethyl acetate to afford the product as a solid.[7]
Characterization and Data Analysis
Thorough characterization is crucial to confirm the structure and purity of the synthesized 3-Chloro-5-iodophenol.
Physical Properties
| Property | Expected Value | Source |
| Molecular Formula | C6H4ClIO | [1] |
| Molecular Weight | 254.45 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 60 °C | [8] |
| Purity | ≥98% | [2] |
Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show three aromatic signals, each integrating to one proton. The chemical shifts and coupling constants will be indicative of the 1,3,5-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals for the aromatic carbons, with the carbon atoms attached to the electronegative halogen and oxygen atoms appearing at lower field.
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Absorptions:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
C-O stretching absorption around 1200-1300 cm⁻¹.
-
C-Cl and C-I stretching vibrations in the fingerprint region.
-
Aromatic C-H and C=C stretching bands.
-
Reference spectra for 3-chlorophenol are available and can be used for comparison.[11][12]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z 254, corresponding to the molecular weight of 3-Chloro-5-iodophenol.[13] The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom.
Caption: Workflow for the characterization of 3-Chloro-5-iodophenol.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
3-Chloro-5-iodophenol: This compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[1]
-
3-Chlorophenol: This starting material is corrosive and can cause severe skin burns and eye damage.[14]
-
Iodine and Iodic Acid: These reagents are corrosive and strong oxidizing agents. Avoid contact with skin and eyes.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15] Consult the Safety Data Sheet (SDS) for each chemical before use.[14][15]
Conclusion
This technical guide has outlined a reliable and efficient method for the synthesis and characterization of 3-Chloro-5-iodophenol. By following the detailed experimental protocol and employing the described analytical techniques, researchers can confidently prepare and validate this important chemical intermediate for use in further synthetic applications. The provided insights into the rationale behind the experimental choices and the expected characterization data will aid in troubleshooting and ensure the successful execution of this synthesis.
References
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CORDIS. (2024, October 25). Electrochemical-mediated site-selective halogenation of phenol as a platform for accessing poly-substituted arenes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Chloro-5-iodophenol. PubChem. Retrieved from [Link]
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Scientific Update. (2018, October 16). Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. Retrieved from [Link]
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PubChemLite. (n.d.). 3-chloro-5-iodophenol (C6H4ClIO). Retrieved from [Link]
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BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
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Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]
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Christiansen, J., & Feldthus, A. (n.d.). Iodination of phenol. Retrieved from [Link]
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Chemistry Stack Exchange. (2018, February 10). Halogenation of Phenol. Retrieved from [Link]
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Chemdad. (n.d.). 3-chloro-5-iodophenol. Retrieved from [Link]
- Google Patents. (n.d.). EP2394984A1 - Process for the iodination of phenolic derivatives.
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Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]
- Patent 0136593. (n.d.). Novel halopyridines and methods of making.
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ResearchGate. (n.d.). Chlorination decreases acute toxicity of iodophenols through the formation of iodate and chlorinated aliphatic disinfection byproducts. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Iodophenol. PubChem. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Chlorophenol. Retrieved from [Link]
- National Institute of Standards and Technology. (n.d.). Phenol, 3,5-dichloro-. NIST WebBook.
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- National Institute of Standards and Technology. (n.d.). Phenol, 3-chloro-. NIST WebBook.
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SpectraBase. (n.d.). 3-Chlorophenol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). CN101735023B - Method for preparing 3-bromo-5-chlorophenol.
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